An In-depth Technical Guide to 2,4-Difluoroaniline and its Hydrochloride Salt: A Core Intermediate for Pharmaceutical and Agrochemical Innovation
An In-depth Technical Guide to 2,4-Difluoroaniline and its Hydrochloride Salt: A Core Intermediate for Pharmaceutical and Agrochemical Innovation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4-Difluoroaniline and its hydrochloride salt, critical building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific principles and field-proven insights essential for successful research and development.
Core Compound Identity and Physicochemical Landscape
2,4-Difluoroaniline is a halogenated aromatic amine, a colorless to light brown liquid at room temperature, that serves as a versatile precursor in organic synthesis.[1][2] The strategic placement of two fluorine atoms on the aniline ring imparts unique electronic properties that significantly influence its reactivity and the biological activity of its derivatives.[1]
While a specific CAS (Chemical Abstracts Service) number for 2,4-Difluoroaniline hydrochloride was not readily identified in a comprehensive search, the parent compound, 2,4-Difluoroaniline , is registered under CAS Number 367-25-9 .[3][4][5][6] The hydrochloride salt is typically formed in situ or isolated as a solid by reacting the free aniline base with hydrochloric acid. This conversion to a salt form is a common strategy in drug development to enhance a compound's solubility and stability.
Table 1: Physicochemical Properties of 2,4-Difluoroaniline
| Property | Value | Source(s) |
| CAS Number | 367-25-9 | [3][4][5][6] |
| Molecular Formula | C₆H₅F₂N | [3] |
| Molecular Weight | 129.11 g/mol | [3] |
| Appearance | Colorless to light yellow or dark reddish-purple liquid | [1] |
| Boiling Point | 170 °C at 753 mmHg | [7] |
| Melting Point | -7.5 °C | [7] |
| Density | 1.268 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.506 | [8] |
| Solubility | 1-5 g/100 mL in water at 20.55 °C | [7] |
Synthesis of 2,4-Difluoroaniline: A Comparative Analysis of Key Routes
The efficient synthesis of 2,4-Difluoroaniline is paramount for its application in further chemical transformations. Several synthetic pathways have been established, with the choice of route often dictated by the cost and availability of starting materials, desired purity, and scalability.[9]
Route 1: From 1,2,4-Trichlorobenzene
This robust, multi-step process is well-suited for large-scale production due to the low cost of the starting material.[9] The synthesis involves nitration, fluorination, and subsequent reduction and dechlorination.[10] A patented method highlights the fluorination of 2,4,5-trichloronitrobenzene to 2,4-difluoro-5-chloronitrobenzene, followed by hydrogenation to yield the final product.[11]
Experimental Protocol: Synthesis from 2,4,5-Trichloronitrobenzene (Illustrative)
Note: This protocol is based on patented literature and should be adapted and optimized for specific laboratory conditions.[11]
Step 1: Fluorination of 2,4,5-Trichloronitrobenzene
-
In a suitable reaction vessel, combine 2,4,5-trichloronitrobenzene with an anhydrous fluorinating agent (e.g., potassium fluoride) in a high-boiling polar aprotic solvent.
-
Add a phase transfer catalyst to facilitate the reaction.
-
Heat the mixture to a temperature between 170-180°C for several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).
-
Upon completion, the reaction mixture is worked up, often involving steam distillation, to isolate the 2,4-difluoro-5-chloronitrobenzene intermediate.[11]
Step 2: Hydrogenation to 2,4-Difluoroaniline
-
Dissolve the 2,4-difluoro-5-chloronitrobenzene intermediate in a suitable solvent such as methanol.
-
Add a hydrogenation catalyst, typically palladium on carbon (Pd/C), and a base like sodium acetate.[11]
-
Introduce hydrogen gas into the reaction mixture under pressure.
-
The reaction is often heated to between 50-70°C to drive both the reduction of the nitro group and the hydrodechlorination.[12]
-
After the reaction is complete, the catalyst is filtered off, and the product is isolated and purified, for example, by vacuum distillation.[12]
Route 2: From 2,4-Difluoronitrobenzene
This route offers a more direct pathway through the reduction of the nitro group.[9]
Experimental Protocol: Reduction of 2,4-Difluoronitrobenzene (Illustrative)
-
To a solution of a suitable reducing agent system (e.g., molybdenum powder in 2,6-dimethoxyphenol), add 2,4-difluoronitrobenzene.[9]
-
Heat the reaction mixture to reflux (approximately 50-56°C) for 3-5 hours.[9]
-
Upon completion, the product is typically isolated via steam distillation followed by extraction.[9]
-
The extracted product is then dried and purified by reduced-pressure distillation.[9]
Caption: Logical relationship of 2,4-Difluoroaniline hydrochloride formation.
Applications in Drug Development and Agrochemicals
2,4-Difluoroaniline is a crucial intermediate in the synthesis of a variety of commercially important molecules. [10][13][14]
-
Pharmaceuticals: It is a key building block for active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and anti-cancer agents. [13]For instance, it is an intermediate in the synthesis of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID). [8]* Agrochemicals: This compound is utilized in the formulation of herbicides and fungicides, contributing to improved crop protection. [13]* Other Industries: It also finds applications in the synthesis of dyes and specialty polymers. [13] The hydrochloride salt, with its enhanced water solubility, would be particularly relevant in pharmaceutical formulations where aqueous delivery systems are required.
Analytical Methodologies for Quality Control
Ensuring the purity of 2,4-Difluoroaniline and its derivatives is critical for the safety and efficacy of the final products. [15]High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose. [15]
Illustrative HPLC Method for Purity Assessment
Note: This is a general method and should be validated for specific applications. [15][16]
-
Instrument: HPLC system with a UV detector. [15]* Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). [15]* Mobile Phase: A gradient of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid for mass spectrometry compatibility). [15][16]* Flow Rate: 1.0 mL/min. [15]* Detection Wavelength: 254 nm. [15]* Sample Preparation: Dissolve a known quantity of the sample in the mobile phase or a compatible solvent like acetonitrile. [15]
Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also invaluable for the comprehensive identification and characterization of the compound and any potential impurities. [15]
Safety, Handling, and Storage
2,4-Difluoroaniline is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Profile:
-
Toxicity: It is toxic in contact with skin and if inhaled, and harmful if swallowed. [4]* Irritation: Causes skin and serious eye irritation. [17]* Flammability: It is a combustible liquid. [17] Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably a fume hood. [18]* Avoid all personal contact, including inhalation of vapors. [18]* Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [4] Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. [19]* Keep containers tightly closed. [19] The hydrochloride salt, being a solid, may present a lower inhalation risk compared to the liquid aniline, but it should still be handled with the same level of care, particularly to avoid dust generation.
Conclusion
2,4-Difluoroaniline and its hydrochloride salt are indispensable chemical intermediates with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of their synthesis, properties, and handling is crucial for researchers and developers. The choice of synthetic route for 2,4-Difluoroaniline depends on a careful evaluation of factors including cost, scale, and purity requirements. The conversion to its hydrochloride salt offers a practical means to modify its physical properties for specific applications, particularly in drug formulation. Adherence to strict safety protocols is mandatory when working with these compounds.
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